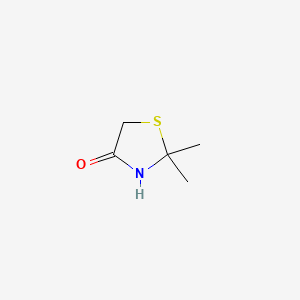

4-Thiazolidinone, 2,2-dimethyl-

Description

Significance of the 4-Thiazolidinone (B1220212) Nucleus in Heterocyclic Chemistry

The 4-thiazolidinone nucleus is a prominent scaffold in heterocyclic chemistry, largely due to its synthetic tractability and its presence in numerous biologically active molecules. growingscience.com The ring system can be readily synthesized through various routes, most commonly via the one-pot three-component condensation of an amine, a carbonyl compound (an aldehyde or ketone), and mercaptoacetic acid. semanticscholar.orgresearchgate.net This accessibility allows for extensive derivatization and the exploration of structure-activity relationships.

The chemical reactivity of the 4-thiazolidinone ring provides further significance. The methylene (B1212753) group at the C-5 position is particularly reactive and can undergo condensation reactions with various electrophiles, leading to a diverse range of 5-substituted derivatives. chemistryjournal.net Additionally, the nitrogen atom at the N-3 position and the carbon at the C-2 position are amenable to substitution, further expanding the chemical space of this heterocyclic system. researchgate.net

Historical Development and Research Trajectory of 4-Thiazolidinones

The study of 4-thiazolidinones has a rich history, with initial reports dating back over a century. researchgate.net A comprehensive review of the chemistry of 4-thiazolidinones was published by Brown in 1961, laying the groundwork for subsequent research. sci-hub.sesemanticscholar.org The initial focus was primarily on the synthesis and fundamental chemical properties of these compounds.

Since the 1960s, there has been a significant surge in research interest in 4-thiazolidinones, driven by the discovery of their diverse pharmacological activities. researchgate.netnih.gov This has led to a rapid increase in the number of publications and patents related to 4-thiazolidinone derivatives. nih.gov The research trajectory has shifted from purely synthetic explorations to a more interdisciplinary approach, combining organic synthesis with medicinal chemistry, pharmacology, and computational studies to design and develop new therapeutic agents. semanticscholar.org

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The 4-thiazolidinone nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govump.edu.plresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. nih.gov The 4-thiazolidinone core is present in a number of commercially available drugs, including the anticonvulsant Ralitoline, the antihypertensive Etozoline, and the aldose reductase inhibitor Epalrestat. growingscience.com

The broad spectrum of biological activities associated with 4-thiazolidinone derivatives includes:

Anticancer tandfonline.comekb.eg

Antimicrobial hygeiajournal.com

Antiviral ekb.eg

Anti-inflammatory ekb.eg

Antidiabetic ekb.eg

The ability to readily modify the substituents at the C-2, N-3, and C-5 positions allows for the fine-tuning of the biological activity and pharmacokinetic properties of these compounds. researchgate.netsemanticscholar.org This has made the 4-thiazolidinone scaffold a key building block in diversity-oriented synthesis and the development of novel therapeutic agents. ump.edu.plmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-5(2)6-4(7)3-8-5/h3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKGDNLZPACAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)CS1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348460 | |

| Record name | 4-thiazolidinone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52302-24-6 | |

| Record name | 4-thiazolidinone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Thiazolidinones

Established Synthetic Pathways for 4-Thiazolidinone (B1220212) Core Formation

The synthesis of the 4-thiazolidinone ring is a well-established area of heterocyclic chemistry, driven by the significant biological activities exhibited by its derivatives. hilarispublisher.com The core structure is typically assembled through cyclization reactions that form the five-membered ring containing both sulfur and nitrogen atoms. The most prevalent methods involve the condensation of three components in a single step or a two-step process, reactions utilizing thiourea (B124793) derivatives, or pathways starting from isothiocyanates. researchgate.netrsc.org

Condensation-Cyclization Reactions

Condensation-cyclization reactions represent the most versatile and widely employed strategy for constructing the 4-thiazolidinone skeleton. These reactions typically involve the formation of carbon-nitrogen and carbon-sulfur bonds in a sequential or concerted manner to build the heterocyclic ring.

The most prominent method for synthesizing 2,3-disubstituted 4-thiazolidinones is the one-pot, three-component condensation of an amine, a carbonyl compound, and a mercapto-acid. researchgate.net To achieve the specific synthesis of 2,2-dimethyl-4-thiazolidinone derivatives, acetone (B3395972) is utilized as the carbonyl component instead of an aldehyde.

The reaction mechanism is initiated by the formation of an imine (Schiff base) from the condensation of a primary amine and acetone. Subsequently, the thiol group of mercaptoacetic acid performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via amide bond formation with the elimination of a water molecule, yielding the 2,2-dimethyl-4-thiazolidinone ring. nih.gov Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this reaction. nih.gov The use of ultrasound irradiation has also been shown to be an effective, green approach for this synthesis. nih.gov

Table 1: Examples of Three-Component Synthesis of 4-Thiazolidinones

| Carbonyl Compound | Amine | Thiol | Catalyst/Conditions | Product Type | Reference(s) |

| Aromatic Aldehyde | Primary Amine | Mercaptoacetic Acid | Toluene, reflux | 2-Aryl-3-alkyl/aryl-4-thiazolidinone | mdpi.com |

| Benzaldehyde | Aniline (B41778) | Thioglycolic Acid | Ammonium Persulfate, solvent-free, 90°C | 2-Phenyl-3-phenyl-4-thiazolidinone | nih.gov |

| Aldehyde | Aniline | Thioglycolic Acid | nano-CdZr₄(PO₄)₆, ultrasonic irradiation | 2,3-Disubstituted-4-thiazolidinone | nih.gov |

| Acetone | Primary Amine | Mercaptoacetic Acid | Acid catalyst (e.g., p-TsOH) | 2,2-Dimethyl-3-substituted-4-thiazolidinone | mdpi.com |

Many synthetic protocols for 4-thiazolidinones are designed as one-pot reactions to improve efficiency, reduce waste, and simplify work-up procedures. These methods combine all reactants at the outset, often with a catalyst, to proceed through multiple steps without the isolation of intermediates. The three-component reaction of an amine, a carbonyl compound (like acetone), and mercaptoacetic acid is a classic example of a one-pot synthesis. researchgate.netnih.gov

These methods are highly valued for their atom economy and are considered environmentally friendly. nih.gov Catalysts such as dicyclohexylcarbodiimide (B1669883) (DCC) have been used to mediate the three-component reaction, affording quantitative yields in short reaction times. researchgate.net Microwave-assisted one-pot syntheses have also been developed, which can dramatically shorten reaction times and improve yields. hilarispublisher.com

The formation of a Schiff base (an imine) is a critical intermediate step in the most common synthesis of 4-thiazolidinones from aldehydes/ketones and amines. hilarispublisher.commdpi.com In the context of synthesizing 2,2-dimethyl-4-thiazolidinone, the Schiff base is formed from the condensation of a primary amine with acetone.

This intermediate contains the pre-formed C-N bond that will become the N3-C2 bond of the final heterocyclic ring. The electrophilic carbon of the imine is then attacked by the nucleophilic sulfur of mercaptoacetic acid. This is followed by an intramolecular cyclization, where the carboxylic acid group reacts with the nitrogen atom to close the ring and form the 4-thiazolidinone product upon dehydration. nih.govorientjchem.org The reaction can be performed in two separate steps, by first synthesizing and isolating the Schiff base and then reacting it with mercaptoacetic acid, or in a one-pot fashion where the Schiff base is formed in situ. hilarispublisher.comprimescholars.com

Reactions of Thiourea with Alpha-Halo Carbonyl Compounds

An alternative established route to the 4-thiazolidinone core involves the reaction of thiourea with an α-halo carbonyl compound, typically an α-haloacid or its ester. This method, however, generally leads to the formation of 2-imino-4-thiazolidinone derivatives, not 2,2-disubstituted ones. kau.edu.sa

In this reaction, the sulfur atom of thiourea acts as a nucleophile, displacing the halide from the α-halo ester. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the ester, leading to the formation of the 2-imino-4-thiazolidinone ring. kau.edu.saresearchgate.net While this method is excellent for producing 2-imino derivatives, it is not a direct pathway to 2,2-dimethyl-4-thiazolidinone, as the C2-position is occupied by an imino group originating from the thiourea backbone. It is possible to obtain 5,5-dialkyl-2-imino-4-thiazolidinones by using α-bromoacids with two alkyl substituents on the alpha carbon. kau.edu.saresearchgate.net

Table 2: Synthesis of 2-Imino-4-Thiazolidinones from Thiourea

| Thiourea Derivative | α-Halo Carbonyl Compound | Conditions | Product | Reference(s) |

| Thiourea | Ethyl 2-chloro-2-phenylacetate | Anhydrous Sodium Acetate (B1210297), Ethanol (B145695) | 5-Phenyl-2-amino-4-thiazolinone | researchgate.net |

| Thiourea | Dialkyl-substituted bromoacetic acids | - | 5,5-Dialkyl-2-imino-4-thiazolidones | kau.edu.sa |

| Thiourea | α-bromoacid chlorides | Glacial Acetic Acid, reflux | 5,5-Disubstituted-2-imino-4-thiazolidones | researchgate.net |

| Thiourea | Ethyl bromoacetate | Ethanol, Diisopropylethylamine | 2-Imino-4-thiazolidinone | jocpr.com |

Formation from Isothiocyanates and Alpha-Amino Acids or Amines

The reaction of isothiocyanates serves as another synthetic route to the 4-thiazolidinone scaffold, typically yielding derivatives with a thioxo (C=S) or imino group at the C-2 position. For instance, the reaction of isothiocyanates with α-amino acids can produce 3-substituted-2-thioxo-4-thiazolidinones. The process involves the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization.

Another variation is the one-pot, three-component reaction between an isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD), which results in 2-imino-1,3-thiazolidin-4-one derivatives. rsc.org While these methods are synthetically valuable for creating a diverse range of thiazolidinones, they are not suitable for the direct synthesis of 2,2-dimethyl-4-thiazolidinone because they inherently lead to a C=S or C=N group at the C-2 position, rather than accommodating two methyl groups.

Cyclization Using Thioglycolic Acid and its Derivatives

The condensation reaction involving thioglycolic acid is a cornerstone in the synthesis of 4-thiazolidinones. This method typically involves a one-pot, three-component reaction between an amine, a carbonyl compound (such as an aldehyde or ketone), and thioglycolic acid. samipubco.com The reaction proceeds through the initial formation of a Schiff base (imine) from the amine and the carbonyl compound, which then undergoes cyclization with thioglycolic acid to yield the 4-thiazolidinone ring. samipubco.com

The versatility of this method allows for the synthesis of a wide array of 2,3-disubstituted 4-thiazolidinones by varying the amine and aldehyde starting materials. samipubco.comscispace.comprimescholars.com For instance, the reaction of different amines with 2-chloroquinoline-3-carboxaldehyde and subsequent cyclocondensation with thioglycolic acid yields various 3-aryl-2-(2'-chloroquinolin-3'-yl)-4-thiazolidinones. scispace.com Similarly, using thiolactic acid in place of thioglycolic acid results in the formation of 5-methyl-4-thiazolidinones. scispace.comprimescholars.com The reaction is often carried out in a suitable solvent such as toluene, with the removal of water to drive the reaction to completion. primescholars.com

Advanced and Green Chemistry Approaches in 4-Thiazolidinone Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of 4-thiazolidinones. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Nanoparticle-Catalyzed Synthesis

The use of nanoparticles as catalysts has emerged as a highly effective strategy in organic synthesis, offering advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reusability. Several types of nanoparticles have been successfully employed in the synthesis of 4-thiazolidinones.

Palladium nanoparticles (Pd NPs) have been utilized for the solvent-free, three-component condensation of aldehydes, anilines, and mercaptoacetic acid to produce 2,3-disubstituted-4-thiazolidinones. researchgate.netorientjchem.org Other notable examples include the use of nano-CdZr4(PO4)6 for the synthesis of bis-thiazolidinones and nano-TiO2-SO3H, nano-CoFe2O4@SiO2/PrNH2, and ZnO nanobelts as efficient catalysts for the one-pot synthesis of 4-thiazolidinone derivatives. orientjchem.orgresearchgate.netscirp.org These nanocatalysts often lead to excellent yields, shorter reaction times, and can be easily separated from the reaction mixture for reuse. researchgate.netscirp.org

Table 1: Examples of Nanoparticle-Catalyzed Synthesis of 4-Thiazolidinones

| Catalyst | Reactants | Key Features |

|---|---|---|

| Palladium Nanoparticles | Aldehydes, Anilines, Mercaptoacetic Acid | Solvent-free conditions, rapid, ecofriendly. researchgate.netorientjchem.org |

| nano-CdZr4(PO4)6 | Aldehydes, Ethylenediamine, Thioglycolic Acid | Pseudo-five-component reaction, excellent yields, reusable catalyst. researchgate.net |

| nano-TiO2-SO3H | Cyclic Ketones, 3-Amino-5-methyl-isoxazole, α-Mercaptocarboxylic Acids | Solvent-free, synthesis of spiro-thiazolidinones. researchgate.net |

| nano-CoFe2O4@SiO2/PrNH2 | Amines, Aldehydes, Thioglycolic Acid | Magnetically recoverable, high yields, operational simplicity. researchgate.net |

| ZnO Nanobelts | Aldehydes, 2,4-Thiazolidinedione (B21345)/Rhodanine | Solvent-free, excellent yields, short reaction times, recyclable catalyst. scirp.org |

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has been recognized as a valuable tool in green chemistry for promoting organic reactions. In the synthesis of 4-thiazolidinones, sonication has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govtandfonline.com This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which accelerates the rate of reaction. tandfonline.com

Ultrasound-assisted synthesis has been successfully applied to the one-pot, three-component condensation of amines, aldehydes, and thioglycolic acid, often in aqueous or solvent-free conditions, further enhancing the green credentials of the process. nih.govresearchgate.netshd-pub.org.rs For example, the synthesis of thiazolidinone Schiff bases has been achieved in excellent yields (89–95%) under neat (solvent-free) conditions using ultrasonication. researchgate.net

Microwave-Promoted Reactions for Enhanced Yield and Selectivity

Microwave-assisted organic synthesis is another prominent green chemistry technique that has been effectively used for the synthesis of 4-thiazolidinones. nih.govmdpi.compsu.edusioc-journal.cnacs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.govpsu.edu

This method has been employed for various synthetic strategies, including the three-component reaction of aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) to produce 2-hydrazolyl-4-thiazolidinones. nih.gov Microwave irradiation has also been utilized for the solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones from thioureas, chloroacetic acid, and an aldehyde. mdpi.com The efficiency and speed of microwave-promoted reactions make it a highly attractive alternative to conventional heating methods. psu.edu

Derivatization Strategies and Hybrid Molecule Synthesis

The 4-thiazolidinone scaffold serves as a versatile template for the synthesis of a wide range of derivatives and hybrid molecules. These modifications are typically aimed at exploring the structure-activity relationships and enhancing the biological properties of the parent compound.

Synthesis of 2,3-Disubstituted 4-Thiazolidinones

The synthesis of 2,3-disubstituted 4-thiazolidinones is intrinsically linked to the primary synthetic routes, particularly the three-component condensation reaction. samipubco.comresearchgate.netnih.govacs.org By judiciously selecting the starting amine and aldehyde, a vast library of compounds with diverse substituents at the N-3 and C-2 positions of the thiazolidinone ring can be generated. researchgate.net

For example, reacting various alkanoic acid hydrazides with different aromatic aldehydes produces the corresponding hydrazones, which upon treatment with thioglycolic acid, yield a series of 2,3-disubstituted 4-thiazolidinone derivatives. researchgate.net This strategy allows for the introduction of a wide variety of functional groups and structural motifs, enabling the fine-tuning of the physicochemical and biological properties of the final compounds. The synthesis of these derivatives is a common theme in the exploration of the chemical space around the 4-thiazolidinone core. nih.govacs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,2-dimethyl-4-Thiazolidinone |

| Thioglycolic Acid |

| Thiolactic Acid |

| 2-chloroquinoline-3-carboxaldehyde |

| 3-aryl-2-(2'-chloroquinolin-3'-yl)-4-thiazolidinones |

| 5-methyl-4-thiazolidinones |

| Palladium nanoparticles |

| nano-CdZr4(PO4)6 |

| nano-TiO2-SO3H |

| nano-CoFe2O4@SiO2/PrNH2 |

| ZnO nanobelts |

| 2,3-disubstituted-4-thiazolidinones |

| 2-hydrazolyl-4-thiazolidinones |

| 5-arylidene-2-imino-4-thiazolidinones |

| Chloroacetic acid |

| Alkanoic acid hydrazides |

Generation of 5-Arylidene-2-imino-4-thiazolidinone Analogues

The synthesis of 5-arylidene-2-imino-4-thiazolidinone analogues is a well-established process, often involving the Knoevenagel condensation. This reaction typically occurs between a 2-imino-4-thiazolidinone and a suitable aromatic aldehyde.

One common synthetic route involves the reaction of a thiourea with an α-haloacetic acid to form the 2-imino-4-thiazolidinone ring, which is then condensed with an aldehyde. mdpi.com For instance, the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones can be achieved by the condensation of thioureas with chloroacetic acid and an aldehyde under microwave irradiation in solvent-free conditions. mdpi.com This method offers a rapid and efficient alternative to traditional heating methods that may require long reaction times. mdpi.com

The reaction conditions and the nature of the substituents on the thiourea and the aldehyde can influence the yield and the properties of the final products. The Z configuration of the exocyclic double bond is often observed, as confirmed by 1H-NMR spectroscopy. mdpi.com

A series of 5-arylidene-2-imino-4-thiazolidinones were synthesized by reacting 2-imino-4-thiazolidinones with appropriate aldehydes under basic conditions in ethanol at reflux. nih.govresearchgate.net This method, although effective, can require extended reaction times of up to 24 hours. mdpi.com The resulting compounds, such as 5-(3-methoxyphenylidene)-2-phenylimino-3-propyl-4-thiazolidinone, have been evaluated for their biological activities. nih.govresearchgate.net

A high-throughput screen has also led to the identification of tris-aryl substituted 2-imino-5-arylidenethiazolidin-4-ones as inhibitors of bacterial type III secretion. nih.govacs.org The synthesis of these complex analogues allows for the exploration of the structure-activity relationship by modifying the substituents on the aromatic rings. nih.govacs.org

Table 1: Synthesis of 5-Arylidene-2-imino-4-thiazolidinone Analogues

| Starting Materials | Reagents and Conditions | Product | Reference |

| Thioureas, Chloroacetic acid, Aldehydes | Microwave irradiation, Solvent-free | 5-Arylidene-2-imino-4-thiazolidinones | mdpi.com |

| 2-Imino-4-thiazolidinones, Aldehydes | Basic conditions, Ethanol, Reflux | 5-Arylidene-2-imino-4-thiazolidinones | mdpi.com |

| N-propyl-N'-phenylthiourea, Ethyl bromoacetate | Sodium acetate, Ethanol, Reflux | 2-Pphenylimino-3-propyl-4-thiazolidinone | nih.govresearchgate.net |

| 2-Phenylimino-3-propyl-4-thiazolidinone, Aromatic aldehydes | Piperidine (B6355638), Ethanol, Reflux | 5-Arylidene-2-phenylimino-3-propyl-4-thiazolidinones | nih.govresearchgate.net |

Molecular Hybridization Methodologies

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule. This approach aims to create new compounds with improved affinity, efficacy, and a better safety profile. The 4-thiazolidinone scaffold is a versatile building block for the synthesis of such hybrids.

The synthesis of pyridine-4-thiazolidinone hybrids has been explored for various therapeutic applications. jchr.orgjchr.org A common approach involves a two-step synthesis. jchr.orgjchr.org For example, a series of 4-thiazolidinone-based 5-arylidene hybrids bearing a pyridine-pyrazole scaffold have been designed and synthesized. nih.govresearchgate.net The structural confirmation of these novel hybrids is typically achieved using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. nih.govresearchgate.net

Another strategy involves the application of a hybrid-pharmacophore approach for the design of novel biologically active 4-thiazolidinones containing a pyridine (B92270) moiety. nih.gov These synthetic efforts have led to the identification of compounds with potent biological activities. nih.gov

Table 2: Examples of Pyridine-Thiazolidinone Hybrids

| Hybrid Structure | Synthetic Approach | Reference |

| 4-Thiazolidinone-based 5-arylidene hybrids with pyridine-pyrazole scaffolds | Multi-step synthesis involving condensation reactions | nih.govresearchgate.net |

| Pyridine-4-thiazolidinedione derivatives | Two-step synthesis | jchr.orgjchr.org |

| Pyridine-thiazole–4-thiazolidinone hybrids | Hybrid-pharmacophore approach | nih.gov |

The combination of quinazoline (B50416)/quinazolinone and 4-thiazolidinone moieties has resulted in hybrid molecules with significant biological potential. researchgate.net The synthesis of these hybrids often involves multi-step reaction sequences. nih.gov

One synthetic strategy involves the reaction of 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with aromatic aldehydes to form Schiff bases. nih.gov Subsequent cyclocondensation of these intermediates with thioglycolic acid in a suitable solvent like DMF yields the desired quinazolinone-thiazolidinone hybrids. nih.gov

Another approach describes the synthesis of 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives. ijcpa.in This involves the condensation of 3-amino-2-methylquinazolin-4(3H)-one with substituted aromatic aldehydes and thioglycolic acid. ijcpa.in A series of quinazolinone-based 5-arylidene-2-((2-(2-methyl-4-oxoquinazolin-3-(4H)-yl)ethyl)amino)thiazol-4(5H)-one hybrids have also been synthesized by linking the quinazoline and styryl thiazolidinone components through an ethyl linkage. researchgate.net

Table 3: Synthetic Routes to Quinazoline-Thiazolidinone Hybrids

| Starting Materials | Key Intermediates | Final Products | Reference |

| 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydes, Thioglycolic acid | Schiff bases | 3-{[4-(4-Oxo-2-aryl-1,3-thiazolidin-5-yl)phenyl]amino}-2-phenylquinazolin-4(3H)-one | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one, Aromatic aldehydes, Thioglycolic acid | Not specified | 3-(4-Oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one | ijcpa.in |

| 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethan-1-amine, 5-Arylidene-2-chlorothiazol-4(5H)-one | Not specified | 5-Arylidene-2-((2-(2-methyl-4-oxoquinazolin-3-(4H)-yl)ethyl)amino)thiazol-4(5H)-one | researchgate.net |

The hybridization of quinolone and 4-thiazolidinone moieties has been pursued to develop new chemical entities. The synthesis of these hybrids can be achieved through various routes. For instance, the synthesis of (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione has been reported, which functions as a potential PPARγ modulator. nih.gov

Researchers have also synthesized two series of hybrid compounds consisting of a 2-thiohydantoin (B1682308) core and a 2-quinolone derivative ring. researchgate.net These syntheses involved the condensation of appropriate starting materials. researchgate.net Furthermore, novel fused quinoline-thiazolo[3,2-a]benzimidazole-3(2H)-one hybrids have been prepared through the regioselective nucleophilic ring-opening of the corresponding quinolinyl-oxiranes. nih.gov

Table 4: Synthesis of Quinolone-Thiazolidinone Hybrids

| Hybrid Type | Synthetic Method | Reference |

| (Z)-5-Benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione | Multi-step synthesis | nih.gov |

| 2-Thiohydantoin and 2-quinolone derivative hybrids | Condensation reactions | researchgate.net |

| Fused quinoline-thiazolo[3,2-a]benzimidazole-3(2H)-one hybrids | Regioselective nucleophilic ring-opening of quinolinyl-oxiranes | nih.gov |

The incorporation of the natural product thymol (B1683141) into a 4-thiazolidinone structure has led to the development of novel hybrids. mdpi.com For example, the hybridization of thymol and thiazolidinone has produced compounds with dual COX-2/5-LOX inhibitory activities. nih.gov Similarly, new thymol-1,5-disubstitutedpyrazole hybrids have been synthesized as dual inhibitors of these enzymes. nih.gov

The synthesis of thymol-3,4-disubstitutedthiazole hybrids has also been reported, yielding compounds with potent anti-inflammatory properties. nih.govresearchgate.net These synthetic efforts highlight the potential of combining natural scaffolds with synthetic heterocyclic systems.

Table 5: Examples of Thymol-Thiazolidinone and Related Hybrids

| Hybrid Class | Synthetic Strategy | Reference |

| Thymol-thiazolidinone hybrids | Hybridization of thymol and thiazolidinone moieties | mdpi.comnih.gov |

| Thymol-1,5-disubstitutedpyrazole hybrids | Hybridization of 1,5-diarylpyrazole with thymol via an N-acylhydrazone linker | nih.gov |

| Thymol-3,4-disubstitutedthiazole hybrids | Multi-step synthesis | nih.govresearchgate.net |

Chalcone-thiazolidinone hybrids represent another important class of hybrid molecules. The synthesis of these compounds is often achieved through a Claisen-Schmidt condensation reaction. nih.gov This reaction typically involves the base-catalyzed condensation of a ketone (such as a thiazolidinone derivative with a ketone functionality) with an aromatic aldehyde. nih.gov

For instance, a series of chalcone (B49325) derivatives bearing 2,4-thiazolidinedione and benzoic acid moieties have been synthesized and characterized. nih.gov The synthesis of thiazole-based chalcones has also been accomplished using a molecular hybrid approach in a two-step process. inonu.edu.trresearchgate.net A hybrid pharmacophore approach has been utilized to design and synthesize novel chalcone-thiazole hybrid molecules as well. nih.govacs.org

Table 6: Synthesis of Chalcone-Thiazolidinone Hybrids

| Hybrid Type | Synthetic Method | Reference |

| Chalcone derivatives with 2,4-thiazolidinedione and benzoic acid moieties | Multi-step synthesis | nih.gov |

| Thiazole-based chalcones | Two-step molecular hybrid approach | inonu.edu.trresearchgate.net |

| Chalcone-thiazole hybrids | Base-catalyzed Claisen-Schmidt condensation | nih.govacs.org |

Indole-Containing Thiazolidinone Derivatives

The synthesis of 4-thiazolidinone derivatives incorporating an indole (B1671886) moiety is a significant area of research due to the wide range of biological activities exhibited by these hybrid molecules. A common and effective method for their preparation involves a cyclocondensation reaction.

A primary synthetic route begins with the reaction of an indole-3-carboxaldehyde (B46971) with a substituted aniline in the presence of a catalytic amount of glacial acetic acid. This reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or in a water bath to yield an intermediate Schiff base, specifically an (E)-N-aryl-1-(1H-indol-3-yl)methanimine. The formation of the C=N bond is a critical step in this initial phase. jmchemsci.com

The subsequent and final step is the cyclization of the Schiff base with a mercapto-containing carboxylic acid, most commonly thioglycolic acid. This reaction is usually carried out in a solvent such as chloroform (B151607) and heated under reflux for an extended period, often with continuous stirring. jmchemsci.com The sulfur atom of the thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation leads to the formation of the 4-thiazolidinone ring. This process results in the desired 2-(1H-indol-3-yl)-3-aryl-4-thiazolidinone.

For instance, the reaction of (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine with thioglycolic acid in chloroform, refluxed for 18 hours, yields (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one with a 70% yield. jmchemsci.com Similarly, using (E)-4-(((1H-indol-3-yl)methylene)amino)-N,N-dimethylaniline as the Schiff base under the same conditions affords (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one. jmchemsci.com

Another approach involves the synthesis of indolylthiosemicarbazides, which are then cyclized to form 4-thiazolidinones. nih.gov This method provides a versatile platform for introducing further diversity into the final molecule. The cyclization is confirmed by spectroscopic methods, such as the appearance of a new lactam C=O stretching band in the IR spectrum and a characteristic singlet for the methylene (B1212753) protons of the thiazolidinone ring in the 1H NMR spectrum. nih.gov

The indole-based 4-thiazolidinone scaffold has been explored for various therapeutic applications, including antitubercular and anticancer agents. nih.gov The combination of the indole nucleus with the 4-thiazolidinone ring often leads to compounds with enhanced biological profiles. mdpi.com

Table 1: Synthesis of Indole-Containing Thiazolidinone Derivatives

| Starting Aldehyde | Amine | Schiff Base Intermediate | Cyclizing Agent | Product | Yield (%) | Ref. |

| Indole-3-carboxaldehyde | 4-Fluoroaniline | (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine | Thioglycolic acid | (4-Fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | 70 | jmchemsci.com |

| Indole-3-carboxaldehyde | N,N-Dimethyl-p-phenylenediamine | (E)-4-(((1H-indol-3-yl)methylene)amino)-N,N-dimethylaniline | Thioglycolic acid | (4-(Dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | - | jmchemsci.com |

Imidazotriazole-Based Thiazolidinone Derivatives

A multi-step synthetic strategy is employed for the creation of hybrid molecules that feature both an imidazotriazole and a thiazolidinone core. mdpi.com This approach is designed to combine the pharmacological properties of both heterocyclic systems.

The synthesis typically commences with 1H-imidazole-2-thiol as the starting material. This precursor undergoes a reaction with hydrated hydrazine (B178648) in an ethanol solvent under heating and stirring to produce the intermediate, 2-hydrazinyl-1H-imidazole. mdpi.com This initial step introduces the hydrazine functionality necessary for the subsequent construction of the triazole ring.

Table 2: Key Intermediates in the Synthesis of Imidazotriazole-Based Thiazolidinone Derivatives

| Starting Material | Reagent | Intermediate | Solvent | Reaction Conditions | Ref. |

| 1H-Imidazole-2-thiol | Hydrated hydrazine | 2-Hydrazinyl-1H-imidazole | Ethanol | Heating and stirring for 5 hours | mdpi.com |

Thiazole-Thiazolidinone Hybrids

The synthesis of hybrid molecules containing both a thiazole (B1198619) and a 4-thiazolidinone ring represents a significant area of medicinal chemistry research, aiming to develop new therapeutic agents. iosrjournals.org These hybrids are often constructed through multi-step synthetic sequences.

One common approach involves a Knoevenagel condensation reaction. This reaction is used to introduce a substituted benzylidene group at the 5-position of the thiazolidinone ring. iosrjournals.org The starting materials for this condensation are typically a 2-substituted-4-oxothiazolidine and a substituted aromatic aldehyde. The reaction is often carried out in the presence of a base like sodium acetate in acetic acid.

For example, a series of 1,3,4-thiadiazole-thiazolidinone derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors. bohrium.com While this specific example involves a thiadiazole, the synthetic principles are applicable to thiazole hybrids as well. The synthesis of these complex molecules often involves building the different heterocyclic rings in a stepwise manner.

Another strategy involves a one-pot, three-component synthesis. researchgate.net This approach offers an efficient way to assemble the thiazole-thiazolidinone scaffold. For instance, the reaction of an amine, a β-ketoester, and sulfur can lead to the formation of the thiazole ring, which can then be further functionalized and coupled with a thiazolidinone precursor.

Furthermore, thiazolidinone-appended benzothiazole-triazole hybrids have been synthesized through a molecular hybridization approach. rsc.org This involves the initial formation of a benzothiazole-triazole intermediate, which is then reacted with thioglycolic acid to form the thiazolidinone ring. rsc.org This method has been shown to be efficient and can be carried out under metal-free and catalyst-free conditions. rsc.org

Table 3: Synthetic Approaches for Thiazole-Thiazolidinone Hybrids

| Synthetic Approach | Key Reaction | Starting Materials (Examples) | Product Type | Ref. |

| Multi-step Synthesis | Knoevenagel Condensation | 2-Substituted-4-oxothiazolidine, Aromatic Aldehyde | 5-Benzylidene-thiazolidinone derivatives | iosrjournals.org |

| One-pot, Three-component | Cyclocondensation | Amine, β-ketoester, Sulfur | Thiazole-thiazolidinone hybrids | researchgate.net |

| Molecular Hybridization | Cyclization with thioglycolic acid | Benzothiazole-triazole intermediate | Thiazolidinone-appended benzothiazole-triazole hybrids | rsc.org |

Control of Functional Group Tolerance and Regioselectivity in Synthesis

Controlling functional group tolerance and regioselectivity is a critical aspect of synthesizing complex 4-thiazolidinone derivatives, ensuring that the desired product is formed with high purity and yield.

Functional Group Tolerance:

The synthesis of 4-thiazolidinones often involves multi-component reactions or stepwise additions where various functional groups may be present on the reactants. The choice of reaction conditions and catalysts is crucial to avoid unwanted side reactions. For instance, the use of greener and milder reaction conditions, such as deep eutectic solvents (DES), has been shown to offer excellent functional group tolerance. nih.gov A study on the synthesis of (Z)-5-benzylidene-2-thioxothiazolidin-4-ones and (Z)-5-benzylidenethiazolidine-2,4-diones using a ZnCl2/urea DES as both a solvent and catalyst demonstrated high yields and tolerance for a wide range of aldehydes. nih.gov

Similarly, the use of nano-catalysts, such as Fe3O4–cysteine, in one-pot reactions for the synthesis of benzylidene-2-(benzo[d]thiazol-2-ylimino) thiazolidin-4-one derivatives has been reported to exhibit good functional group tolerance. tandfonline.com This approach allows for the assembly of complex molecules from simple starting materials in a single step, accommodating various substituents on the aromatic aldehydes.

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of 4-thiazolidinones, particularly when unsymmetrical thioureas are used as starting materials, the control of regioselectivity is paramount.

One effective method to achieve high regioselectivity is the use of specific catalysts and reaction conditions. For example, the synthesis of 2-iminothiazolidin-4-one derivatives from N,N-disubstituted thioureas and ethyl chloroacetate (B1199739) has been achieved with high regioselectivity using a basic ionic liquid, [bmim]OH, as a catalyst. researchgate.netresearchgate.net This method, especially when combined with ultrasonic irradiation, leads to the desired 2-iminothiazolidinone isomer in high yields and short reaction times. researchgate.net The proposed mechanism involves the ionic liquid facilitating the deprotonation of the thiourea and promoting the regioselective intramolecular cyclization. researchgate.net

The synthesis of indole-thiazolidine-2,4-dione coupled isoxazoles via a copper(I) catalyzed one-pot regioselective reaction also highlights the importance of catalyst choice in directing the outcome of the reaction. thesciencein.org Similarly, an efficient multicomponent synthesis of sulfonamide–thiazolidinone hybrids has been achieved with excellent regioselectivity under catalyst-free conditions by reacting sulfonyl hydrazides, isothiocyanates, and dialkyl acetylene (B1199291) dicarboxylates. rsc.org

The development of synthetic methods that allow for the direct and selective functionalization of the 4-thiazolidinone ring is also an area of active research. For example, a palladium-catalyzed alkynylation of 4-thiazolidinones through C-H bond activation allows for the direct introduction of an ethynyl (B1212043) group at a specific position, demonstrating excellent regioselectivity. scispace.com

Table 4: Methods for Controlling Regioselectivity and Functional Group Tolerance

| Method | Key Feature | Example Application | Outcome | Ref. |

| Deep Eutectic Solvents (DES) | Green and mild reaction conditions | Synthesis of benzylidene-thiazolidinones | High functional group tolerance, excellent yields | nih.gov |

| Nano-catalysis | Efficient one-pot reactions | Synthesis of benzylidene-2-(benzo[d]thiazol-2-ylimino) thiazolidin-4-ones | Good functional group tolerance, simplified work-up | tandfonline.com |

| Basic Ionic Liquid Catalysis | Catalyst-directed cyclization | Synthesis of 2-iminothiazolidin-4-ones from unsymmetrical thioureas | High regioselectivity, high yields | researchgate.netresearchgate.net |

| Catalyst-Free Multicomponent Reaction | Inherent reactivity of components | Synthesis of sulfonamide–thiazolidinone hybrids | Excellent regioselectivity | rsc.org |

| Transition-Metal Catalysis | C-H bond activation | Palladium-catalyzed alkynylation of 4-thiazolidinones | High regioselectivity for C-C bond formation | scispace.com |

Reaction Mechanisms and Chemical Reactivity of 4 Thiazolidinones

Mechanistic Studies of 4-Thiazolidinone (B1220212) Formation

The synthesis of 4-thiazolidinones is most commonly achieved through a three-component condensation reaction involving an amine, a carbonyl compound, and an α-mercaptoalkanoic acid, such as thioglycolic acid. semanticscholar.org For the specific synthesis of 2,2-disubstituted thiazolidinones like the 2,2-dimethyl variant, a ketone (in this case, acetone) is used as the carbonyl source. semanticscholar.org The reaction can proceed through different mechanistic pathways, including the notable cycloaddition mechanism.

The formation of the 4-thiazolidinone ring can be described as a formal [3+2] cycloaddition. nih.govscirp.orgscirp.org In the most widely accepted pathway, the reaction is initiated by the condensation of the amine and acetone (B3395972) to form a ketimine (a type of Schiff base). semanticscholar.orgjmchemsci.com This intermediate is then attacked by the sulfur nucleophile of thioglycolic acid. scirp.orgjmchemsci.com The process culminates in an intramolecular cyclization with the elimination of a water molecule, which drives the reaction to completion. semanticscholar.org

Imine Formation: An amine reacts with acetone to form a 2-iminopropane derivative (ketimine).

Thiol Addition: The thiol group of thioglycolic acid adds across the C=N double bond of the ketimine.

Cyclization: The carboxyl group of the thioglycolic acid moiety undergoes an intramolecular condensation with the nitrogen atom, eliminating water and forming the five-membered thiazolidinone ring.

This reaction sequence highlights the cycloaddition nature of the synthesis, where the three components assemble into the final heterocyclic product.

The efficiency and outcome of 4-thiazolidinone synthesis are highly dependent on the chosen reaction conditions. Factors such as the solvent, catalyst, and energy source can significantly alter reaction rates, yields, and even the mechanistic pathway by influencing the formation and stability of intermediates. psu.edu

For instance, the use of dehydrating agents or azeotropic removal of water is common to drive the final cyclization step. impactfactor.org Various catalysts have been employed to improve the efficiency of the condensation. These range from traditional acid or base catalysts to more advanced systems like heterogeneous catalysts and nanoparticles, which can offer benefits such as easier purification and reusability. nih.govorientjchem.orgresearchgate.net The choice of solvent is also critical; studies have shown that the reaction mechanism and the nature of the intermediates can differ, for example, between non-polar solvents like benzene (B151609) and polar aprotic solvents like DMF.

Modern techniques such as microwave irradiation have been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods, often leading to cleaner reactions with fewer byproducts. nih.govresearchgate.net

Table 1: Effect of Various Catalysts and Conditions on 4-Thiazolidinone Synthesis

| Catalyst/Condition | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Pd Nanoparticles | Aldehydes, Anilines, Mercaptoacetic Acid | Solvent-free | Eco-friendly, rapid, efficient | orientjchem.orgresearchgate.net |

| CdZr₄(PO₄)₆ Nanoparticles | Aldehyde, Amine, Thioglycolic Acid | N/A (Ultrasonic irradiation) | High yield, short reaction time | nih.govorientjchem.org |

| Microwave Irradiation | Thioureas, Chloroacetic Acid, Aldehyde | Solvent-free | Rapid, easy, high yield | researchgate.net |

| [bmim][PF₆] (Ionic Liquid) | Amine, Aldehyde, Mercaptoacetic Acid | Ionic Liquid | Moderate to high yields | ekb.eg |

| DCC (Dicyclohexylcarbodiimide) | Amine, Aldehyde, Thioglycolic Acid | THF | Mild conditions, short reaction time | ekb.eg |

Ring Opening Reactions of the 4-Thiazolidinone Core

The 4-thiazolidinone ring, while generally stable, can undergo cleavage under specific conditions, particularly through reactions involving the electrophilic carbonyl carbon.

The 4-thiazolidinone nucleus is susceptible to cleavage in alkaline media. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the C4 carbonyl carbon. This forms a tetrahedral intermediate which can subsequently undergo ring opening through the cleavage of the amide bond (C4-N3). This process ultimately leads to the formation of the corresponding α-mercapto-N-substituted acetamide (B32628) derivative. The stability of the 2,2-dimethyl substitution may offer some steric hindrance to this process compared to unsubstituted analogs.

Strong nucleophiles can induce the opening of the 4-thiazolidinone ring. For example, the reaction of 2-oxazolines with certain reagents can lead to N-substituted thiazolidinones via a ring-opening mechanism. beilstein-journals.orgbeilstein-journals.org In a more direct example, hydrazine (B178648) can act as a nucleophile, attacking the C4 carbonyl group. This initial attack is followed by the cleavage of the C-N bond, leading to ring-opened hydrazide derivatives. Such reactions demonstrate the electrophilic nature of the carbonyl carbon and its role as a key site for reactivity leading to ring cleavage. rsc.org

Reduction Reactions

The 4-thiazolidinone nucleus can undergo various reduction reactions, targeting the carbonyl group, the heterocyclic ring, or substituents on the ring. The choice of reducing agent dictates the outcome of the reaction. researchgate.net

Reduction with Raney Nickel is a powerful method that can lead to the cleavage of the thiazolidinone ring. When 4-thiazolidinones are treated with Raney Nickel in ethanol (B145695), the reaction typically results in the elimination of both the sulfur atom and the carbon atom at the C-2 position. researchgate.net This desulfurization and cleavage process forms an amide, a transformation that has been historically utilized in the structural elucidation of complex thiazolidinone derivatives. researchgate.net In other contexts, hydrogenation over Raney Nickel has been used to reduce other functionalities on the molecule, such as a carbon-carbon double bond at the 4,5-position, with high stereoselectivity. acs.org

Sodium amalgam (Na/Hg) offers a milder method for reduction, often targeting exocyclic double bonds without cleaving the thiazolidinone ring itself. researchgate.net This reagent has been successfully used to reduce the exocyclic double bond of 5-benzylidene-2-imino-4-thiazolidinone, yielding the corresponding 5-benzyl derivative. researchgate.net Similarly, the reduction of 5-carboxymethylidene-2,4-thiazolidinedione with sodium amalgam selectively reduces the C=C double bond to a single bond, forming 5-carboxymethyl-2,4-thiazolidinedione. researchgate.net

Table 2: Reduction Reactions of 4-Thiazolidinones

| Reactant Type | Reducing Agent | Conditions | Major Product(s) | Citation |

|---|---|---|---|---|

| 4-Thiazolidinone | Raney Nickel | Ethanol | Amide (via ring cleavage and desulfurization) | researchgate.net |

| 3-(N-Alkyl)-2-phenyl-4-thiazolidinone | Lithium Aluminum Hydride (LiAlH₄) | Refluxing Ether | Ring-opened product with C4-carbonyl reduced to methylene (B1212753) | researchgate.net |

| 5-Benzylidene-2-imino-4-thiazolidinone | Sodium Amalgam | - | 5-Benzyl-2-imino-4-thiazolidinone | researchgate.net |

Reactions at the Methylene Carbon (C5 Position)

The methylene group at the C-5 position of the 4-thiazolidinone ring is flanked by a sulfur atom and a carbonyl group, making its protons acidic and the carbon atom nucleophilic. researchgate.netchemistryjournal.net This reactivity is central to many functionalization reactions of the thiazolidinone core. The reaction typically proceeds in the presence of a base, which abstracts a proton to form a carbanion; this anion then acts as the attacking species. researchgate.netchemistryjournal.net

The active methylene group at the C-5 position readily participates in Aldol-type condensation reactions with aldehydes and ketones. researchgate.net This reaction, often referred to as Knoevenagel condensation in this context, is one of the most important methods for introducing substituents at the C-5 position. nih.gov The reaction involves the nucleophilic attack of the C-5 carbanion on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a 5-ylidene derivative. researchgate.netchemistryjournal.net The reactivity of the C-5 methylene group is influenced by substituents at the C-2 position; for example, the presence of an imino or thioxo group at C-2 enhances the reactivity, while 2-alkyl or -aryl substituents can decrease it. chemistryjournal.net The reaction is typically catalyzed by a base such as piperidine (B6355638) or sodium acetate (B1210297). chemistryjournal.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Thiazolidinone, 2,2-dimethyl- |

| Acetic Anhydride (B1165640) |

| Aldehyde |

| Amide |

| Benzyl |

| Carbonyl |

| Carboxymethyl |

| Ethanol |

| Ether |

| Hydrogen Peroxide |

| Ketone |

| Lithium Aluminum Hydride |

| Methylene |

| Phenyl |

| Piperidine |

| Potassium Permanganate |

| Raney Nickel |

| Sodium Acetate |

| Sodium Amalgam |

| Sulfone |

| Sulfoxide |

Electronic Properties and Reactivity of 5-Ene-4-Thiazolidinones as Michael Acceptors

The presence of an exocyclic double bond at the C5 position of the 4-thiazolidinone ring, creating a 5-ene-4-thiazolidinone, significantly influences the molecule's electronic properties and chemical reactivity. The conjugation of this (ar)ylidene fragment with the carbonyl group at the C4 position renders these compounds electrophilic. nih.gov This electronic arrangement makes them susceptible to Michael addition reactions, where the exocyclic double bond acts as an acceptor for nucleophiles. nih.govgrafiati.com

This reactivity as a Michael acceptor is a topic of considerable discussion in medicinal chemistry. grafiati.comgrafiati.comsemanticscholar.org On one hand, the ability to covalently bond with nucleophilic residues in biological targets, such as proteins, can be the basis for their pharmacological activity. nih.gov However, this reactivity also raises concerns about potential non-specific binding and promiscuous inhibition, leading to the classification of some 5-ene-4-thiazolidinones as pan-assay interference compounds (PAINS). nih.govsemanticscholar.orgnih.gov Despite these concerns, the Michael acceptor property is also viewed as a valuable tool for the development of new drugs, particularly in the field of anticancer agents. grafiati.comgrafiati.com

The reactivity of 5-ene-4-thiazolidinones in Michael additions is influenced by the substituents on the thiazolidinone core. For instance, rhodanines are noted to be more reactive than 2-amino(imino)-4-thiazolidinones and 2,4-thiazolidinediones. nih.gov The reaction conditions can also be a determining factor in whether a Michael addition occurs. nih.gov

It has been proposed that the potential for non-selective reactions can be mitigated by designing fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. semanticscholar.org These structures can be considered as conformationally restricted mimetics of the active 5-ene-4-thiazolidinone pharmacophore, potentially retaining the desired biological activity while eliminating the reactive Michael acceptor functionality. semanticscholar.org

Impact of Substituents on Chemical Reactivity and Stability

Substituents at various positions on the 4-thiazolidinone ring play a critical role in modulating the chemical reactivity and stability of the entire molecule. orientjchem.orgresearchgate.net The nature of the group at the C2 position, in particular, exerts a significant influence on the compound's properties. researchgate.net

The reactivity of the active methylene group at the C5 position is dependent on the electron-withdrawing character of adjacent groups. researchgate.net The presence of a carbonyl group at C4 facilitates the formation of an anion at C5, enabling it to act as a nucleophile in reactions like the aldol (B89426) condensation. researchgate.net This nucleophilicity is further enhanced by the presence of other electron-withdrawing groups at the C2 position. researchgate.net For example, 2-thiono-4-thiazolidinones readily undergo aldol condensation with various aldehydes. researchgate.net

The stability and physical properties of 4-thiazolidinones are also affected by substitution. For instance, the presence of certain substituents can lower the melting point of the compound. researchgate.net

Structural modifications at different positions are key strategies for fine-tuning the biological and chemical properties of 4-thiazolidinones. orientjchem.org Common approaches include:

Ring Substitution: Introducing aromatic or alkyl groups at the C5 position. orientjchem.org

Functional Group Modification: Adding groups like hydroxyls or halogens to alter solubility and activity. orientjchem.org

Carbonyl Group Alteration: Changing the position of the carbonyl group or adding substituents to it can modify reactivity. orientjchem.org

Structure-activity relationship (SAR) studies have demonstrated that the introduction of different substituents significantly impacts the compound's pharmacological effects. orientjchem.org For example, electron-withdrawing groups such as halogens can enhance receptor binding, while alkyl groups may improve lipophilicity. orientjchem.org

The table below summarizes the impact of different substituents on the reactivity of the 4-thiazolidinone core.

| Position | Substituent Type | Impact on Reactivity |

| C2 | Electron-withdrawing groups (e.g., =S) | Increases the nucleophilicity of the C5 methylene group. researchgate.net |

| C3 | Alkyl/Aryl groups | Influences overall molecular properties and can be a site for introducing functional groups to modulate activity. nih.gov |

| C5 | Arylidene group (forms 5-ene) | Creates a Michael acceptor, making the compound electrophilic and reactive towards nucleophiles. nih.gov |

Spectroscopic and Crystallographic Characterization of 4 Thiazolidinones

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for determining the structure of organic compounds like 4-thiazolidinones. Techniques such as FT-IR, NMR, Mass Spectrometry, and UV-Visible spectroscopy each provide unique pieces of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For the general 4-thiazolidinone (B1220212) scaffold, characteristic absorption bands are consistently observed. A prominent feature in the IR spectra of 4-thiazolidinones is the strong absorption band for the lactam carbonyl group (C=O), which typically appears in the range of 1654-1735 cm⁻¹. impactfactor.orgchemmethod.com Another key functional group, the N-H bond, shows a stretching vibration in the region of 3244-3309 cm⁻¹. jrespharm.com The C-S bond within the thiazolidinone ring also gives rise to characteristic signals. impactfactor.orgscirp.org For substituted derivatives, additional bands corresponding to those substituents would also be present. jmchemsci.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

In the ¹H-NMR spectra of 2,3-disubstituted 4-thiazolidinones, the proton at the C2 position typically appears as a singlet between δ 5.0 and 6.0 ppm. sci-hub.sesemanticscholar.org The methylene (B1212753) protons (CH₂) at the C5 position often appear as two separate doublets between δ 3.5 and 3.9 ppm, indicating they are diastereotopic. semanticscholar.org

The ¹³C-NMR spectra of 4-thiazolidinone derivatives show a characteristic signal for the carbonyl carbon (C4) around δ 170-180 ppm. impactfactor.orgdoi.org The C2 and C5 carbons of the ring typically resonate at approximately δ 50-65 ppm and δ 30-40 ppm, respectively, though these values can shift based on substitution patterns. jrespharm.comsci-hub.sedoi.org

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can give clues about the structure through fragmentation analysis. The molecular ion peak (M⁺) is a key piece of data. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, allowing for the determination of the molecular formula. doi.org The fragmentation patterns of 4-thiazolidinones are studied to understand the stability of the ring and its substituents. sci-hub.setandfonline.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Visible spectroscopy measures the electronic transitions within a molecule. For 4-thiazolidinone derivatives, the absorption bands can indicate the presence of conjugated systems. scirp.orgdoi.org The spectra typically show n→π* and π→π* transitions. doi.org The position of the maximum absorption (λmax) can be influenced by the substituents on the thiazolidinone ring and the solvent used. scirp.org

Analysis of Stereochemistry and Geometric Isomerism (e.g., Z,Z-Configuration)

For substituted 4-thiazolidinones, stereochemistry and geometric isomerism are important aspects of their structure. The presence of chiral centers or double bonds can lead to different isomers. For example, substitutions at the 2 and 5 positions can create stereocenters, leading to diastereomers which can sometimes be distinguished by NMR. jrespharm.com Geometric isomerism (Z/E) is common in derivatives with an exocyclic double bond at the C5 position. tandfonline.com For 2,2-dimethyl-4-thiazolidinone itself, the gem-dimethyl group at C2 means this position is not a stereocenter.

Interpretation of Characteristic Vibrational and Electronic Absorption Bands

The structural elucidation of 2,2-dimethyl-4-thiazolidinone is heavily reliant on spectroscopic techniques, primarily infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide critical information about the molecule's functional groups and electronic environment. The interpretation of the spectral data is supported by extensive research on the 4-thiazolidinone scaffold and its derivatives. Current time information in Bangalore, IN.impactfactor.orgdoi.orgscielo.org.za

Vibrational Spectroscopy (FT-IR)

The infrared spectrum of 2,2-dimethyl-4-thiazolidinone is characterized by distinct absorption bands corresponding to the vibrational modes of its specific functional groups. The presence of the gem-dimethyl groups at the C2 position, the carbonyl group at C4, and the thioether and amine functionalities within the heterocyclic ring all give rise to characteristic signals.

The analysis of the thiazolidinone ring's vibrations focuses on the C=O (carbonyl), C-N, and C-S bonds. scielo.org.za The carbonyl group typically exhibits a strong stretching vibration, which is a prominent feature in the IR spectrum. impactfactor.orgscirp.org For various 4-thiazolidinone derivatives, this band is reported in the range of 1670-1735 cm⁻¹. impactfactor.orgmdpi.com Specifically, a carbonyl stretching vibration for a thiazolidinone derivative has been observed experimentally at 1713 cm⁻¹. scielo.org.za The precise position of this band in 2,2-dimethyl-4-thiazolidinone is influenced by the electronic effects of the adjacent dimethyl groups.

The C-N stretching vibration is another key diagnostic band, often appearing in the region of 1345-1381 cm⁻¹. impactfactor.orgscielo.org.za The C-S stretching vibration is typically weaker and found at lower wavenumbers, with reported values around 591-817 cm⁻¹. impactfactor.orgscielo.org.za

The 2,2-dimethyl substitution introduces characteristic aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the methyl groups are expected to occur just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range. scielo.org.za Bending vibrations for these methyl groups would appear in the 1370-1470 cm⁻¹ region.

Table 1: Characteristic Vibrational Bands for 2,2-dimethyl-4-thiazolidinone

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine | 3100–3400 | Medium |

| C-H Stretch (asymmetric) | Methyl (CH₃) | ~2960 | Medium-Strong |

| C-H Stretch (symmetric) | Methyl (CH₃) | ~2870 | Medium |

| C=O Stretch | Carbonyl (Amide) | 1680–1720 | Strong |

| C-H Bend (asymmetric) | Methyl (CH₃) | ~1460 | Variable |

| C-H Bend (symmetric) | Methyl (CH₃) | ~1375 | Variable |

| C-N Stretch | Amine/Amide | 1340–1380 | Medium-Strong |

| C-S Stretch | Thioether | 590–820 | Weak-Medium |

Note: The expected wavenumber ranges are based on data from various 4-thiazolidinone derivatives. impactfactor.orgdoi.orgscielo.org.za The exact values for 2,2-dimethyl-4-thiazolidinone may vary.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic spectrum of 4-thiazolidinones provides insights into the electronic transitions within the molecule. The core structure contains non-bonding electrons (n) on the sulfur, nitrogen, and oxygen atoms, as well as pi (π) electrons in the carbonyl group.

Typically, two main types of electronic transitions are observed for the thiazolidinone scaffold: the n → π* (n to pi-star) and π → π* (pi to pi-star) transitions. doi.orgresearchgate.net The n → π* transition involves the excitation of a non-bonding electron from the oxygen or sulfur atom to the antibonding π* orbital of the carbonyl group. This transition is generally of lower energy and appears as a weaker absorption band at a longer wavelength. doi.orgresearchgate.net

The π → π* transition, which involves the excitation of an electron from the π orbital of the carbonyl group to the π* antibonding orbital, is of higher energy and results in a more intense absorption band at a shorter wavelength. doi.orgresearchgate.net For some thiazolidinone derivatives, absorption bands have been observed in the ultraviolet region, for instance at λmax values of 275 nm, 348 nm, and 406 nm, corresponding to these electronic transitions. scielo.org.zascirp.org The presence of the two methyl groups as electron-donating substituents on the C2 carbon may cause a slight blue shift (hypsochromic shift) in the absorption maxima compared to derivatives with electron-withdrawing groups.

Table 2: Characteristic Electronic Absorption Bands for 2,2-dimethyl-4-thiazolidinone

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| n → π* | C=O, S | ~300–410 |

| π → π* | C=O | ~270–350 |

Note: The expected wavelength ranges are based on data from various 4-thiazolidinone derivatives and theoretical calculations. doi.orgscielo.org.zascirp.orgresearchgate.net

Theoretical and Computational Studies of 4 Thiazolidinones

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT has become a standard method for investigating the properties of 4-thiazolidinone (B1220212) derivatives. tandfonline.comjmchemsci.com These calculations provide deep insights into the molecule's behavior at an electronic level.

Optimization of Molecular Geometries and Conformational Analysis

For other 4-thiazolidinones, DFT has been used to determine the most stable three-dimensional structure. This involves optimizing bond lengths, bond angles, and dihedral angles. Conformational analysis reveals the preferred spatial arrangement of the atoms, which is crucial for the molecule's interaction with biological targets. mdpi.com Studies on related compounds have explored different conformations, such as envelope or half-chair forms of the thiazolidinone ring. sci-hub.se A similar study on 2,2-dimethyl-4-thiazolidinone would establish its ground-state geometry.

Calculation of Frontier Molecular Orbitals (EHOMO, ELUMO) and Energy Gaps (ΔE)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to its ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. jmchemsci.com For various 4-thiazolidinone derivatives, these values have been calculated to predict their bioactivity. tandfonline.com

Prediction of Relative Stability and Reactivity Parameters

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict stability and reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters have been calculated for numerous 4-thiazolidinone compounds to correlate with their observed biological activities. jmchemsci.com

Thermodynamic Variable Calculations

DFT calculations can also predict thermodynamic properties such as standard enthalpy, entropy, and Gibbs free energy. These values are important for understanding the stability and formation of the compound under different conditions. jmchemsci.com

Molecular Simulation Techniques

These techniques bridge the gap between theoretical chemistry and practical biological applications.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific protein target. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. Numerous studies have performed molecular docking on diverse 4-thiazolidinone derivatives to investigate their binding modes with various enzymes and receptors. mdpi.com A docking study of 2,2-dimethyl-4-thiazolidinone would require a specific biological target to be identified and would predict the binding affinity and key interactions, such as hydrogen bonds and hydrophobic interactions, within the target's active site.

While the specific data for 4-Thiazolidinone, 2,2-dimethyl- is currently absent from the literature, the established computational methodologies used for its chemical class pave the way for future research that could fully characterize this specific compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Changes

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of 2,2-dimethyl-4-thiazolidinone, revealing how it moves and changes shape over time. These simulations track the motions of each atom in the molecule, providing insights into its conformational flexibility and the stability of different spatial arrangements. farmaciajournal.commdpi.comacs.orgmdpi.com

By simulating the molecule in various environments, such as in a solvent or interacting with a biological target, MD can predict the most likely conformations and the energy barriers between them. This information is crucial for understanding how 2,2-dimethyl-4-thiazolidinone might bind to a receptor or enzyme. For instance, simulations can reveal fluctuations in the thiazolidinone ring and the rotational freedom of the dimethyl groups, which can influence its interactions with other molecules. nih.govtandfonline.comnih.gov

Tautomerism Studies through Computational Methods

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, is a key aspect of the chemistry of 4-thiazolidinones. bohrium.comnih.gov Computational methods are invaluable for studying the different tautomeric forms of 2,2-dimethyl-4-thiazolidinone and predicting their relative stabilities. arkat-usa.orgresearchgate.netbohrium.com

Imino-Amino Tautomerism Equilibrium

For 4-thiazolidinone derivatives, a common type of tautomerism is the imino-amino equilibrium. sci-hub.sejrespharm.com In the context of 2,2-dimethyl-4-thiazolidinone, this would involve the migration of a proton. While the 2,2-dimethyl substitution prevents the typical 2-imino/2-amino tautomerism seen in other thiazolidinones, computational studies on the core 4-thiazolidinone structure show that the amino form is generally more stable. bohrium.comiucr.orgbeilstein-journals.org Spectroscopic data combined with theoretical calculations have been instrumental in determining the predominant tautomeric form in different states (solid vs. solution). researchgate.netsci-hub.se

Keto-Enol Tautomerism

Another important equilibrium is keto-enol tautomerism, involving the interconversion between the standard keto form (C=O) and the enol form (C=C-OH). libretexts.orgmasterorganicchemistry.com For 2,2-dimethyl-4-thiazolidinone, the keto form is overwhelmingly favored. arkat-usa.org Computational studies can precisely calculate the energy difference between these two forms, confirming the higher stability of the ketone. Factors such as solvent effects can be included in these calculations to provide a more accurate picture of the equilibrium in different environments. masterorganicchemistry.com

Calculation of Tautomerization Equilibrium Parameters (ΔH, ΔG, Keq)

Computational chemistry allows for the precise calculation of thermodynamic parameters that govern tautomeric equilibria. researchgate.net By determining the enthalpy change (ΔH), Gibbs free energy change (ΔG), and the equilibrium constant (Keq), researchers can quantify the relative populations of the different tautomers at a given temperature. arkat-usa.orgresearchgate.net These calculations often employ density functional theory (DFT) and other high-level quantum mechanical methods to achieve a high degree of accuracy. jmchemsci.comjmchemsci.comumich.edu

Table 1: Calculated Tautomerization Equilibrium Parameters for a Model 4-Thiazolidinone System

| Parameter | Value | Description |

| ΔH | > 0 | Indicates the tautomerization is endothermic. |

| ΔG | > 0 | Indicates the keto form is more stable. |

| Keq | < 1 | Shows the equilibrium favors the keto form. |

Note: The values in this table are illustrative for a generic 4-thiazolidinone and would need to be specifically calculated for 2,2-dimethyl-4-thiazolidinone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netresearchgate.net For derivatives of 2,2-dimethyl-4-thiazolidinone, QSAR studies can help predict their potential as therapeutic agents. bohrium.comipsgwalior.org By analyzing a set of related molecules with known activities, a mathematical model is developed that can then be used to predict the activity of new, untested compounds. These models often use descriptors related to the molecule's size, shape, and electronic properties to make these predictions. nih.gov

Computational Exploration of Molecular Mechanisms of Action

Computational methods are increasingly used to explore the potential molecular mechanisms by which a compound like 2,2-dimethyl-4-thiazolidinone might exert a biological effect. ump.edu.plmdpi.com Techniques like molecular docking can predict how the molecule might bind to the active site of a specific protein. nih.govbohrium.comresearchgate.net These docking studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. By understanding these interactions, researchers can propose a mechanism of action and design more potent and selective derivatives. ump.edu.pltandfonline.com

Q & A

Q. Q1. What are the common synthetic routes for preparing 2,2-dimethyl-4-thiazolidinone derivatives, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of 2,2-dimethyl-4-thiazolidinone derivatives typically involves cyclocondensation reactions. A widely used method is the reaction of thiosemicarbazides with α-halogenated carbonyl compounds (e.g., chloroacetic acid) in the presence of sodium acetate as a base. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF/acetic acid mixture yields 4-thiazolidinone derivatives after recrystallization . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control: Reflux conditions (90–110°C) improve cyclization.

- Stoichiometric ratios: Excess α-halogenated reagent (1.2–1.5 equivalents) minimizes side products.

Characterization via -NMR is critical to confirm regioselectivity, with key peaks at δ 170–172 ppm (C=O) and δ 18–29 ppm (methyl carbons) .

Q. Q2. How can spectroscopic techniques distinguish structural isomers or diastereomers in 2,2-dimethyl-4-thiazolidinone derivatives?

Methodological Answer: Diastereomers or structural isomers in 4-thiazolidinones can be resolved using:

- -NMR: Duplicate signals for methyl carbons (e.g., δ 18.87–20.43 ppm for C5 methyl groups) and endocyclic carbonyls (δ 170–172 ppm) indicate diastereomeric splitting .

- IR spectroscopy: Absence of ester C=O stretches (~1750 cm) confirms successful cyclization .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 248 for 3,5-diphenylcyclohex-2-enone intermediates) validate molecular weight .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies guide the design of 2,2-dimethyl-4-thiazolidinone derivatives with enhanced anticancer activity?

Methodological Answer: SAR-driven optimization involves:

Core modifications: Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the C5 position to enhance DNA intercalation or enzyme inhibition .

Hybridization strategies: Combine the 4-thiazolidinone core with pharmacophores like benzodiazepines or thiopyrano[2,3-d]thiazoles to improve selectivity. For example, fused thiopyrano-thiazoles mimic bioactive 5-ene-4-thiazolidinones while reducing metabolic instability .

Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like leukotriene A4 hydrolase or matrix metalloproteinases (MMPs) .

Q. Q4. What experimental approaches resolve contradictions in reported biological activities of 4-thiazolidinone derivatives (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Methodological Answer: Contradictory data often arise from assay conditions or substituent effects. Mitigation strategies include:

- Dose-response profiling: Test compounds across a broad concentration range (nM–μM) to identify biphasic effects.

- Target specificity assays: Use isoform-specific inhibitors (e.g., COX-1 vs. COX-2) to clarify mechanisms .

- Metabolic stability tests: Evaluate hepatic microsome stability to rule out artifactually potent/inactive metabolites .

For example, 5-ene-4-thiazolidinones show anti-inflammatory activity at low doses but may activate pro-inflammatory pathways at higher concentrations due to redox cycling .

Q. Q5. How can computational methods predict the pharmacokinetic properties of 2,2-dimethyl-4-thiazolidinone derivatives?

Methodological Answer: Computational tools streamline ADME (absorption, distribution, metabolism, excretion) profiling:

Lipophilicity (LogP): Predict using ChemAxon or SwissADME. Optimal LogP (2–3) enhances membrane permeability .

Metabolic sites: Identify labile positions (e.g., C5 substituents) with cytochrome P450 isoform simulations (e.g., CYP3A4/2D6) .

Toxicity alerts: Use Derek Nexus or ProTox-II to flag structural alerts (e.g., thiol-related hepatotoxicity) .

Validation with in vitro assays (e.g., Caco-2 permeability, microsomal stability) is critical for lead optimization .